2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol
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Overview
Description
2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is an organic compound that features a benzyl group substituted with an ethyl group and a methoxy group, attached to an aminoethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol typically involves the reaction of 3-methoxybenzyl chloride with ethylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl-(3-methoxy-phenyl)-amino]-ethanol
- 2-[Ethyl-(4-methoxy-benzyl)-amino]-ethanol
- 2-[Ethyl-(3-methoxy-benzyl)-amino]-propanol
Uniqueness
2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications based on its structure.
Biological Activity
2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ethyl and methoxy substituents on a benzylamine structure. The presence of these groups suggests potential interactions with various biological targets, including enzymes and receptors.
The compound’s mechanism of action involves binding to specific molecular targets, which can modulate their activity and lead to various biological responses. This modulation may affect pathways related to cell signaling, proliferation, or apoptosis, depending on the target involved.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The presence of the methoxy group on the benzyl ring could enhance its cytotoxic effects against tumor cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Receptor Interaction : It has shown potential as a ligand for various receptors, indicating possible applications in pharmacology and therapeutic interventions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various benzylamine derivatives, this compound demonstrated significant cytotoxicity against human prostate (DU145) and leukemic (K562) cancer cell lines. The structure-activity relationship (SAR) highlighted that modifications to the methoxy group position significantly influenced the compound's potency, with optimal activity observed when positioned at C-3 .
In Silico Studies
Molecular docking studies have suggested that this compound binds effectively to AChE, supporting its potential as a therapeutic agent for cognitive disorders. The binding affinity was evaluated using computational methods, which indicated favorable interactions with key residues in the enzyme's active site .
Properties
IUPAC Name |
2-[ethyl-[(3-methoxyphenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13(7-8-14)10-11-5-4-6-12(9-11)15-2/h4-6,9,14H,3,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNCAWIONUDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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